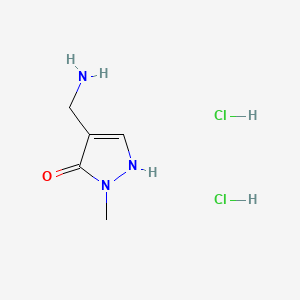

4-(aminomethyl)-1-methyl-1H-pyrazol-5-ol dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(aminomethyl)-1-methyl-1H-pyrazol-5-ol dihydrochloride is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(aminomethyl)-1-methyl-1H-pyrazol-5-ol dihydrochloride typically involves the reaction of 4-(aminomethyl)-1-methyl-1H-pyrazol-5-ol with hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include:

Temperature: Room temperature to moderate heating.

Solvent: Aqueous or organic solvents such as ethanol or methanol.

Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Batch or Continuous Processes: Depending on the scale of production.

Purification Steps: Such as crystallization or recrystallization to obtain the pure dihydrochloride salt.

Quality Control: Ensuring the purity and consistency of the final product through analytical techniques like HPLC or NMR.

Chemical Reactions Analysis

Types of Reactions

4-(aminomethyl)-1-methyl-1H-pyrazol-5-ol dihydrochloride can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding oxides using oxidizing agents.

Reduction: Reduction of the amino group to form corresponding amines.

Substitution: Nucleophilic substitution reactions at the amino or hydroxyl groups.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Solvents: Aqueous or organic solvents depending on the reaction type.

Major Products Formed

Oxidation Products: Corresponding oxides or hydroxylated derivatives.

Reduction Products: Amines or other reduced forms.

Substitution Products: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

4-(aminomethyl)-1-methyl-1H-pyrazol-5-ol dihydrochloride has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(aminomethyl)-1-methyl-1H-pyrazol-5-ol dihydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.

Pathways Involved: Signal transduction pathways or metabolic pathways that are modulated by the compound.

Comparison with Similar Compounds

Similar Compounds

4-(aminomethyl)benzoic acid: An antifibrinolytic agent with similar structural features.

4-aminopyridine: A potassium channel blocker used in the treatment of neurological disorders.

Uniqueness

4-(aminomethyl)-1-methyl-1H-pyrazol-5-ol dihydrochloride is unique due to its specific structural features and potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and development.

Biological Activity

4-(Aminomethyl)-1-methyl-1H-pyrazol-5-ol dihydrochloride is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, therapeutic potential, and relevant research findings.

Overview of Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

- Anti-inflammatory Effects : Studies have indicated that it may modulate inflammatory pathways, which could be beneficial for conditions characterized by inflammation.

- Anticancer Activity : Preliminary investigations reveal that derivatives of this compound possess anticancer properties, particularly against certain cancer cell lines .

The biological activity of this compound is believed to stem from its interaction with specific molecular targets. The aminomethyl group can engage with various enzymes and receptors, leading to diverse pharmacological effects. The exact pathways involved are still under investigation, but initial data suggest interactions with enzymes related to inflammation and infection processes.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds. Below is a table summarizing the biological activities of selected analogs:

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|

| 4-(Aminomethyl)benzonitrile | Moderate | Low | None |

| 4-(Aminomethyl)benzoic acid | Low | Moderate | None |

| 4-(Aminomethyl)pyridine | None | High | Moderate |

| This compound | High | High | High |

This table highlights the enhanced biological activity of this compound compared to its analogs, particularly in antimicrobial and anticancer effects.

Anticancer Activity

Recent studies have evaluated the anticancer potential of pyrazole derivatives, including this compound. For instance, a study demonstrated its effectiveness against HeLa cells, showing significant cytotoxicity with an IC50 value indicating potent growth inhibition .

Antimicrobial Studies

In vitro studies have confirmed the antimicrobial efficacy of this compound against various strains, including both Gram-positive and Gram-negative bacteria. Such findings suggest its potential role as a lead compound for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

The structure of this compound plays a critical role in its biological activity. The presence of both the aminomethyl and hydroxyl groups on the pyrazole ring appears to enhance its interaction with biological targets. Research into SAR has indicated that modifications to these groups can significantly affect the compound's potency and selectivity .

Properties

Molecular Formula |

C5H11Cl2N3O |

|---|---|

Molecular Weight |

200.06 g/mol |

IUPAC Name |

4-(aminomethyl)-2-methyl-1H-pyrazol-3-one;dihydrochloride |

InChI |

InChI=1S/C5H9N3O.2ClH/c1-8-5(9)4(2-6)3-7-8;;/h3,7H,2,6H2,1H3;2*1H |

InChI Key |

RJBLOHSYAWPWDR-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)C(=CN1)CN.Cl.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.